Bienvenue dans la boutique en ligne BenchChem!

6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Medicinal chemistry Structure-activity relationship Regioisomer selectivity

This imidazo[2,1-c][1,4]oxazine scaffold carries a thiophen-2-yl group at C6 and a derivatizable carboxylic acid at C2. Unlike the thiophen-3-yl regioisomer (CAS 2098013-35-3) or carbaldehyde/methanol analogs, the C2 -COOH enables direct amide coupling, esterification and hydrazide formation. Critically, the thiophen-2-yl orientation imparts distinct steric/electronic properties that can determine AKT1 vs. AKT2 isoform selectivity. Verify CAS 2097960-00-2 to ensure the correct substitution pattern. Supplied at ≥95% purity for medicinal chemistry and SAR studies.

Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
CAS No. 2097960-00-2
Cat. No. B1491994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
CAS2097960-00-2
Molecular FormulaC11H10N2O3S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESC1C(OCC2=NC(=CN21)C(=O)O)C3=CC=CS3
InChIInChI=1S/C11H10N2O3S/c14-11(15)7-4-13-5-8(9-2-1-3-17-9)16-6-10(13)12-7/h1-4,8H,5-6H2,(H,14,15)
InChIKeyKPTMGFNWCCGOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid (CAS 2097960-00-2): Structural Identity and Scaffold Context for Research Procurement


6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid (CAS 2097960-00-2; molecular formula C₁₁H₁₀N₂O₃S; MW 250.28 g/mol) is a heterocyclic small molecule belonging to the imidazo[2,1-c][1,4]oxazine class . The compound features a fused imidazo-oxazine bicyclic core, a thiophen-2-yl substituent at the C6 position, and a carboxylic acid group at the C2 position. The imidazo[2,1-c][1,4]oxazine scaffold has been explored in medicinal chemistry for AKT kinase inhibition (antitumor applications) and as a β-lactamase inhibitor motif [1][2]. This specific derivative is primarily offered as a research chemical and building block, typically at ≥95% purity, and serves as a scaffold for further derivatization in drug discovery programs .

Why 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid Cannot Be Interchanged with Generic Imidazo-Oxazine Analogs During Procurement


Generic substitution among imidazo[2,1-c][1,4]oxazine derivatives is not scientifically valid because the position and identity of substituents on this scaffold critically determine target binding, selectivity, and physicochemical properties. The thiophen-2-yl group at C6 introduces specific steric and electronic features distinct from the thiophen-3-yl regioisomer (CAS 2098013-35-3), unsubstituted core analogs, or [5,1-c] ring-fusion isomers . In AKT kinase inhibitor series based on this scaffold, even minor substituent changes can abolish or invert isoform selectivity between AKT1 and AKT2 [1]. The carboxylic acid at C2 provides a derivatization handle and influences solubility and hydrogen-bonding capacity; its replacement with carbaldehyde, methanol, or nitrile groups yields compounds with fundamentally different reactivity and biological profiles [1]. Therefore, researchers must verify the exact CAS number (2097960-00-2) to ensure the intended substitution pattern rather than accepting a superficially similar imidazo-oxazine analog.

Quantitative Differentiation Evidence for 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid Relative to Closest Analogs


Regioisomeric Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Substitution at C6

The target compound (thiophen-2-yl at C6, CAS 2097960-00-2) is a regioisomer of 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid (CAS 2098013-35-3). The 2-thienyl vs. 3-thienyl attachment point alters the orientation of the sulfur atom relative to the imidazo-oxazine core, which class-level SAR from imidazo-oxazine AKT inhibitors indicates can modulate kinase binding pocket occupancy and isoform selectivity [1]. No published direct head-to-head comparison of these two regioisomers exists in peer-reviewed literature as of the search date.

Medicinal chemistry Structure-activity relationship Regioisomer selectivity

C2 Functional Group Differentiation: Carboxylic Acid vs. Carbaldehyde vs. Methanol Analogs

The target compound carries a carboxylic acid at C2, distinguishing it from the corresponding carbaldehyde (CAS 2097959-93-6, [5,1-c] isomer series) and methanol analogs. The carboxylic acid provides a reactive handle for amide coupling, esterification, and salt formation, enabling further chemical diversification that the carbaldehyde or methanol analogs cannot support without additional synthetic steps. Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid derivatives have been explicitly claimed as AKT kinase inhibitors with defined structure-activity relationships linking the C2 substituent to potency [1]. No quantitative head-to-head comparison of the C2-carboxylic acid vs. C2-carbaldehyde or C2-methanol analogs of the 6-(thiophen-2-yl) series has been published.

Drug discovery Fragment-based screening Building block chemistry

Ring Fusion Isomer Discrimination: Imidazo[2,1-c][1,4]oxazine vs. Imidazo[5,1-c][1,4]oxazine Core

The target compound features the [2,1-c] ring fusion (imidazo nitrogen at position 1 fused to oxazine), which is structurally distinct from the [5,1-c] isomer series (imidazo nitrogen at position 5 fused to oxazine). In the β-lactamase inhibitor literature, the [2,1-c] scaffold incorporated into a penem structure achieved IC₅₀ values of 0.4 nM (TEM-1), 9.0 nM (SHV-1), and 4.8 nM (AmpC) [1]. Patent data on AKT inhibition likewise distinguishes between [2,1-c] and alternative ring fusion topologies, with distinct SAR patterns [2]. The thiophen-2-yl compound with [5,1-c] fusion (CAS 2097959-93-6) is a different chemical entity with no published comparative biological data relative to the [2,1-c] target compound.

Heterocyclic chemistry Scaffold hopping Kinase inhibitor design

Recommended Research Application Scenarios for 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid (CAS 2097960-00-2)


Fragment-Based Drug Discovery Targeting AKT Kinase

As a carboxylic acid-functionalized imidazo[2,1-c][1,4]oxazine with a thiophene substituent, this compound can serve as a fragment or scaffold for AKT1/AKT2 kinase inhibitor development. The Taiho Pharmaceutical patent (US 8,772,283 B2) establishes that imidazo[2,1-c][1,4]oxazine derivatives exhibit AKT kinase inhibitory activity with defined SAR around the C6 aryl/heteroaryl substituent [1]. Researchers should directly compare this thiophen-2-yl derivative against thiophen-3-yl and phenyl analogs within the same assay system to establish regioisomeric selectivity, as such data are not yet available in the public domain.

Synthesis of Focused Compound Libraries via C2 Carboxylic Acid Derivatization

The C2 carboxylic acid provides a versatile synthetic handle for amide coupling, esterification, and hydrazide formation, enabling the rapid generation of diverse compound libraries for screening. This differentiates it from the carbaldehyde and methanol analogs, which require additional oxidation/reduction or protection steps before similar diversification can be achieved. The scaffold is compatible with standard medicinal chemistry transformations while maintaining the imidazo[2,1-c][1,4]oxazine core that has demonstrated biological relevance in kinase and β-lactamase contexts [1][2].

β-Lactamase Inhibitor Scaffold Exploration

The imidazo[2,1-c][1,4]oxazine heterocycle, when incorporated into a methylidene penem framework, has demonstrated potent irreversible inhibition of class A (TEM-1 IC₅₀ = 0.4 nM; SHV-1 IC₅₀ = 9.0 nM) and class C (AmpC IC₅₀ = 4.8 nM) β-lactamases [2]. While the target compound is not itself a β-lactamase inhibitor, it represents the free heterocyclic building block that can be elaborated into β-lactamase inhibitor candidates. Researchers developing novel β-lactamase inhibitors may use this compound as a key intermediate for constructing the 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine substituent found in the most potent penem inhibitors.

Physicochemical Property Optimization Studies

With a molecular weight of 250.28 g/mol, a carboxylic acid group (pKa ~4–5 predicted), and a thiophene ring, this compound sits in favorable physicochemical space for oral bioavailability optimization (compliant with Lipinski's Rule of Five). The thiophen-2-yl substituent introduces distinct logP and polar surface area contributions compared to phenyl or thiophen-3-yl analogs. This makes it a suitable probe for systematic studies correlating thiophene regiochemistry with solubility, permeability, and metabolic stability within the imidazo-oxazine series, provided that comparative measurements against the thiophen-3-yl isomer (CAS 2098013-35-3) are generated in-house [1].

Quote Request

Request a Quote for 6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.